Propionaldehyde 3-nitrophenylhydrazone
Overview
Description
N-(3-nitro-phenyl)-N’-propylidene-hydrazine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a hydrazine moiety linked to a propylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-phenyl)-N’-propylidene-hydrazine typically involves the condensation of 3-nitroaniline with propionaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of N-(3-nitro-phenyl)-N’-propylidene-hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitro-phenyl)-N’-propylidene-hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
N-(3-nitro-phenyl)-N’-propylidene-hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-nitro-phenyl)-N’-propylidene-hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitro-phenyl)-N’-methylidene-hydrazine
- N-(3-nitro-phenyl)-N’-ethylidene-hydrazine
- N-(3-nitro-phenyl)-N’-butylidene-hydrazine
Uniqueness
N-(3-nitro-phenyl)-N’-propylidene-hydrazine is unique due to its specific structural features, including the propylidene group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-nitro-N-(propylideneamino)aniline |
InChI |
InChI=1S/C9H11N3O2/c1-2-6-10-11-8-4-3-5-9(7-8)12(13)14/h3-7,11H,2H2,1H3 |
InChI Key |
CURBJZDRYTXCIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NNC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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